REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[Na+].Cl[C:6]([O:8][CH2:9][CH3:10])=[O:7].[N+:11](=[CH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[N-:12].Cl>C(#N)C>[CH2:9]([O:8][C:6]([NH:3][C:2]1[S:1][N:12]=[N:11][C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:7])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31.5 mL
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
19 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
Acetonitrile solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residual aqueous suspension was extracted several times with ether
|
Type
|
WASH
|
Details
|
Combined ether extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NC1=C(N=NS1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |